molecular formula C31H26N2O4 B442866 10-benzoyl-3-(2-furyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-benzoyl-3-(2-furyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B442866
M. Wt: 490.5g/mol
InChI Key: OKYRPVOIYOZDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(furan-2-yl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is a complex organic compound with a unique structure that includes a furan ring, a hydroxy group, a methoxyphenyl group, and a dibenzo[b,e][1,4]diazepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone typically involves multi-step organic reactions. The initial steps often include the formation of the dibenzo[b,e][1,4]diazepin core through cyclization reactions. Subsequent steps involve the introduction of the furan ring, hydroxy group, and methoxyphenyl group through various substitution and addition reactions. The final step usually involves the attachment of the phenylmethanone group under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes large-scale reactions in reactors, followed by purification steps such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The furan ring and methoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce new functional groups onto the furan ring or methoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of similar structures with biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biological molecules.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent for treating diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone shares similarities with other dibenzo[b,e][1,4]diazepin derivatives, such as those with different substituents on the furan ring or methoxyphenyl group.
  • 4-Methoxyphenethylamine : This compound has a similar methoxyphenyl group but lacks the complex diazepin core.
  • Phenethylamine derivatives : These compounds share the phenethylamine structure but differ in their substituents and overall complexity.

Uniqueness

The uniqueness of 3-(furan-2-yl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone lies in its combination of functional groups and its complex structure

Properties

Molecular Formula

C31H26N2O4

Molecular Weight

490.5g/mol

IUPAC Name

5-benzoyl-9-(furan-2-yl)-6-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H26N2O4/c1-36-23-15-13-20(14-16-23)30-29-25(18-22(19-27(29)34)28-12-7-17-37-28)32-24-10-5-6-11-26(24)33(30)31(35)21-8-3-2-4-9-21/h2-17,22,30,32H,18-19H2,1H3

InChI Key

OKYRPVOIYOZDOI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Origin of Product

United States

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